molecular formula C10H19N5O4 B12565137 Glycylglycylglycyl-N-ethylglycinamide CAS No. 194552-57-3

Glycylglycylglycyl-N-ethylglycinamide

Cat. No.: B12565137
CAS No.: 194552-57-3
M. Wt: 273.29 g/mol
InChI Key: LJXBICNSIBXHEB-UHFFFAOYSA-N
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Description

Glycylglycylglycyl-N-ethylglycinamide is a synthetic tripeptide derivative composed of three glycine residues linked to an N-ethylglycinamide group. Its structure (C₈H₁₆N₄O₃) features a linear glycine backbone with a terminal ethylamide modification.

Properties

CAS No.

194552-57-3

Molecular Formula

C10H19N5O4

Molecular Weight

273.29 g/mol

IUPAC Name

2-amino-N-[2-[[2-[[2-(ethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C10H19N5O4/c1-2-12-8(17)4-14-10(19)6-15-9(18)5-13-7(16)3-11/h2-6,11H2,1H3,(H,12,17)(H,13,16)(H,14,19)(H,15,18)

InChI Key

LJXBICNSIBXHEB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-N-ethylglycinamide typically involves the stepwise addition of glycine residues to a growing peptide chain, followed by the introduction of the N-ethylglycinamide group. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid support, with each amino acid being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides or uronium salts to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes are optimized to ensure high efficiency and reproducibility, often involving automated peptide synthesizers and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-N-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the peptide, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties or functionality.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while substitution reactions can result in peptides with modified side chains.

Scientific Research Applications

Glycylglycylglycyl-N-ethylglycinamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Industry: It may be used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-N-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the peptide.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Glycylglycylglycyl-N-ethylglycinamide and related glycyl peptides:

Compound Name Formula Key Features Functional Implications
This compound C₈H₁₆N₄O₃ Three glycine units; terminal ethylamide Enhanced stability vs. esters; moderate lipophilicity
Glycylglycine (Diglycine) C₄H₈N₂O₃ Two glycine units; free carboxyl terminus High solubility; used as a buffer in biochemical assays
N-Acetylglycylglycine C₆H₁₀N₂O₄ Acetylated N-terminus; two glycine residues Increased metabolic stability; reduced polarity
N-Benzoylglycylglycinamide C₁₁H₁₃N₃O₃ Benzoyl group; glycinamide terminus High lipophilicity; potential for aromatic interactions
Methyl N-[(benzyloxy)carbonyl]glycylglycinate C₁₃H₁₆N₂O₅ Benzyloxycarbonyl (Cbz) protecting group; methyl ester Labile ester bond; used in peptide synthesis
N-Acetylglycylglycyl-L-prolylglycylglycyl-N-methylglycinamide C₁₈H₂₉N₇O₇ Proline residue; methylglycinamide terminus Conformational rigidity due to proline; altered hydrogen bonding

Key Research Findings

Conformational Flexibility: Molecular dynamics studies on glycylglycine methyl ester (GGMe) reveal that shorter glycine peptides exhibit greater backbone flexibility.

Stability : Amide bonds in this compound are more hydrolytically stable than ester-containing analogs (e.g., methyl esters) but less stable than benzoylated derivatives, which benefit from aromatic stabilization .

Lipophilicity : The ethylamide group confers moderate lipophilicity, intermediate between hydrophilic glycylglycine (Diglycine) and highly lipophilic N-benzoyl derivatives. This balance may improve membrane permeability compared to unmodified peptides .

Biological Interactions : Unlike proline-containing analogs (e.g., C₁₈H₂₉N₇O₇), the absence of cyclic residues in this compound allows for extended linear conformations, facilitating interactions with enzymes or receptors requiring open binding sites .

Discussion of Key Modifications

  • Ethylamide vs.
  • Backbone Length : The tripeptide backbone provides more hydrogen-bonding sites than diglycine, enabling stronger interactions with biomolecular targets .
  • Comparison with Aromatic Derivatives : N-Benzoylglycylglycinamide’s benzoyl group enhances aromatic stacking but increases metabolic susceptibility compared to the ethylamide group .

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